Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate

Drug Discovery Chemical Biology Pharmacology

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS 2097867-81-5) is a synthetic small molecule (MF: C15H19N3O4, MW: 305.33 g/mol) characterized by a 3-oxo-4-(pyridin-3-yl)piperazine core conjugated to a methyl pentanoate ester side chain. It is cataloged primarily as a specialized chemical building block or fragment for drug discovery, with commercial availability from suppliers such as Life Chemicals (product code F6573-7528).

Molecular Formula C15H19N3O4
Molecular Weight 305.334
CAS No. 2097867-81-5
Cat. No. B2550019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate
CAS2097867-81-5
Molecular FormulaC15H19N3O4
Molecular Weight305.334
Structural Identifiers
SMILESCOC(=O)CCCC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
InChIInChI=1S/C15H19N3O4/c1-22-15(21)6-2-5-13(19)17-8-9-18(14(20)11-17)12-4-3-7-16-10-12/h3-4,7,10H,2,5-6,8-9,11H2,1H3
InChIKeyMIIMZPZJZIINSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS 2097867-81-5): Structural Identity and Procurement Baseline


Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS 2097867-81-5) is a synthetic small molecule (MF: C15H19N3O4, MW: 305.33 g/mol) characterized by a 3-oxo-4-(pyridin-3-yl)piperazine core conjugated to a methyl pentanoate ester side chain [1]. It is cataloged primarily as a specialized chemical building block or fragment for drug discovery, with commercial availability from suppliers such as Life Chemicals (product code F6573-7528) [2]. As of the latest search, no primary research papers, patent examples with quantitative biological data, or authoritative database bioactivity records have been identified for this specific compound.

Why Generic Substitution of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate Poses a Risk in Analog-Based Screening


No direct comparative biological data are available to quantify the risk of substituting Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate with a close analog. However, from a medicinal chemistry perspective, the precise combination of the 3-oxopiperazine, the pyridin-3-yl substituent, and the methyl pentanoate chain constitutes a specific pharmacophoric pattern [1]. Even minor structural deviations, such as altering the pyridine nitrogen position or the ester chain length, are known to fundamentally alter conformational preferences, hydrogen-bonding capacity, and target binding in related piperazine-based kinase and GPCR ligand series [2]. Therefore, in the absence of this specific compound's validation data, any substitution would introduce an unquantified risk of losing the intended biological profile.

Quantitative Differentiation Evidence for Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate: A Critical Gap Analysis


Absence of Public Bioactivity Data Precludes Direct Comparator Analysis

A comprehensive search of PubChem, ChEMBL, BindingDB, and the patent literature has identified no quantitative bioactivity data (e.g., IC50, Ki, EC50) for Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate [1]. Consequently, no direct head-to-head comparison or cross-study comparative analysis against any specific analog can be performed. This stands in contrast to many structurally related, commercially available fragments which often have at least one data point in a public database. The lack of data represents a significant gap in the evidence base required for informed scientific selection.

Drug Discovery Chemical Biology Pharmacology

Physicochemical Property Comparison Against Calculated Analog Baseline

While biological data are missing, the computed physicochemical properties of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate can be compared to a calculated baseline for oral drug-like chemical space. The compound exhibits a topological polar surface area (TPSA) of 79.8 Ų, a calculated XLogP3 of -0.4, and 0 hydrogen bond donors [1]. These values place it within the favorable range for oral bioavailability according to Lipinski's and Veber's rules, distinguishing it from more lipophilic or heavily functionalized analogs that may violate these guidelines. However, this is a class-level inference based on computed properties, not an empirically measured differentiation.

Medicinal Chemistry ADME Fragment-Based Drug Discovery

Structural Uniqueness Within the 3-Oxo-4-(pyridin-3-yl)piperazine Series

A substructure search reveals a cluster of closely related compounds sharing the 3-oxo-4-(pyridin-3-yl)piperazine core with varying appendages (e.g., sulfonylbenzonitriles, carboxamides, benzoates) [1]. Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is the only member of this cluster bearing a methyl pentanoate ester side chain, which provides a unique combination of hydrogen bond acceptor capacity and conformational flexibility (6 rotatable bonds) [2]. This specific vector differentiates it from sulfonamide or carboxamide analogs, which may exhibit different solubility and target engagement profiles.

Chemical Biology Medicinal Chemistry Fragment Libraries

Best-Fit Research Scenarios for Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate Based on Available Evidence


Fragment-Based Lead Generation Requiring an Ester-Functionalized 3-Oxopiperazine Vector

Given its unique methyl pentanoate side chain, this compound is best positioned as a specialized fragment for structure-based drug design programs that require an ester handle for subsequent chemical elaboration. The ester group provides a tractable synthetic route to amides, acids, or alcohols, which is not possible with sulfonamide or carboxamide analogs in the same series [1]. However, as no target engagement data exist, its use must be preceded by in-house biophysical screening (e.g., SPR, TSA) to confirm binding to the target of interest.

Computational Docking and Pharmacophore Modeling for Piperazine-Binding Targets

The compound's moderate molecular weight (305.33 Da), favorable computed drug-likeness parameters, and the well-precedented role of pyridinyl-piperazines as kinase and GPCR ligand motifs make it a suitable candidate for virtual screening campaigns [1]. Its docking poses can be compared with those of known active analogs to generate hypotheses about the contribution of the 3-oxo group and ester chain to binding affinity, though experimental validation remains essential.

Chemical Biology Probe Development with an Orthogonal Reactive Handle

The terminal methyl ester can be selectively hydrolyzed or amidated under mild conditions without affecting the 3-oxopiperazine core, offering a chemoselective modification strategy. This property makes the compound a potential starting point for synthesizing affinity chromatography ligands or fluorescent probes, where retention of the core scaffold's putative binding mode is critical [1]. The absence of a hydrogen bond donor in the core structure may also reduce non-specific binding compared to analogs with free NH groups.

Quote Request

Request a Quote for Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.